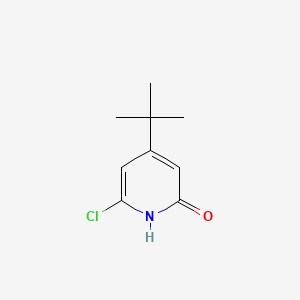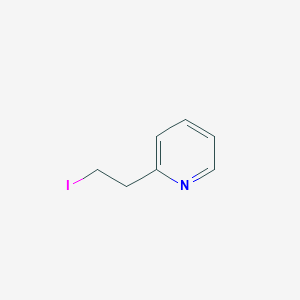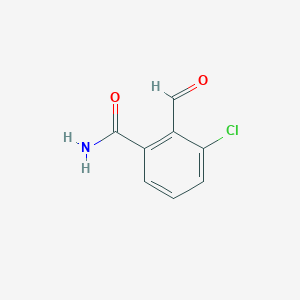
(4-chloro-7-ethoxyquinazolin-6-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-7-ethoxyquinazolin-6-yl) acetate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound features a chloro group at the 4-position, an ethoxy group at the 7-position, and an acetate group at the 6-position of the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-7-ethoxyquinazolin-6-yl) acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloroquinazoline, which can be achieved through the cyclization of 2-amino-4-chlorobenzonitrile with formamide.
Ethoxylation: The 4-chloroquinazoline undergoes ethoxylation at the 7-position using ethyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves acetylation at the 6-position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: The chloro group at the 4-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives.
科学的研究の応用
(4-chloro-7-ethoxyquinazolin-6-yl) acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Industry: The compound is utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of (4-chloro-7-ethoxyquinazolin-6-yl) acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases, and oxidoreductases.
Receptors: G-protein coupled receptors and tyrosine kinase receptors.
類似化合物との比較
- (4-chloro-7-methoxyquinazolin-6-yl) acetate
- (4-chloro-7-ethoxyquinazolin-6-yl) methanol
- (4-chloro-7-ethoxyquinazolin-6-yl) amine
Uniqueness:
- Structural Modifications: The presence of the ethoxy group at the 7-position and the acetate group at the 6-position distinguishes (4-chloro-7-ethoxyquinazolin-6-yl) acetate from its analogs.
- Chemical Properties: These modifications can alter the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications.
特性
分子式 |
C12H11ClN2O3 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC名 |
(4-chloro-7-ethoxyquinazolin-6-yl) acetate |
InChI |
InChI=1S/C12H11ClN2O3/c1-3-17-10-5-9-8(12(13)15-6-14-9)4-11(10)18-7(2)16/h4-6H,3H2,1-2H3 |
InChIキー |
BPFKLUXBDOFMAS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)





![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)
